Thioether vs. Sulfone Linker Differentiation
The target compound contains a phenylsulfanyl (thioether, –S–) linker, whereas the closest commercially available congener CAS 651309‑21‑6 possesses a phenylsulfonyl (sulfone, –SO2–) group . In the related isoquinoline‑5‑sulfonamide ROCK inhibitor series, the oxidation state of the sulfur atom has been shown to dramatically modulate both potency and in vivo pharmacodynamic effect. For instance, among H‑1152‑inspired compounds, subtle changes in linker character converted a potent ROCK inhibitor (IC50 18–48 nM) into an efficacious intraocular pressure‑lowering agent or an inactive molecule [1]. This class‑level evidence predicts that the thioether‑bearing target compound will exhibit distinct binding kinetics, metabolic stability, and biological outcomes compared to the sulfone analog.
| Evidence Dimension | Sulfur atom oxidation state in the N‑ethyl‑phenyl‑X linker |
|---|---|
| Target Compound Data | Phenylsulfanyl (thioether, –S–); exact mass 387.10773 Da; H‑bond acceptors 6; rotatable bonds 8 |
| Comparator Or Baseline | CAS 651309‑21‑6 (N-(2‑Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline‑5‑sulfonamide): phenylsulfonyl (sulfone, –SO2–); exact mass 419.09738 Da; H‑bond acceptors 8; rotatable bonds 9 |
| Quantified Difference | Thioether vs. sulfone: ΔMW = +32.0 Da; ΔH‑bond acceptors = +2; thioether is more lipophilic (predicted cLogP increase ~0.5–0.8 units based on fragment contributions) |
| Conditions | In silico property calculation (Chem960, ChemSrc); class-level SAR derived from ROCK inhibitor literature [1] |
Why This Matters
The sulfur oxidation state directly affects hydrogen‑bonding capacity, polarity, and metabolic susceptibility; a thioether may offer superior membrane permeability or distinct off‑target profiles compared to a sulfone, critical for cellular assay design.
- [1] Isobe, T., et al. (2014). IOP‑lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorganic & Medicinal Chemistry Letters, 24(3), 831-834. View Source
